molecular formula C7H15NO B14900838 Oxepan-2-ylmethanamine CAS No. 1781046-20-5

Oxepan-2-ylmethanamine

Cat. No.: B14900838
CAS No.: 1781046-20-5
M. Wt: 129.20 g/mol
InChI Key: SXYZBLIUOYEAHB-UHFFFAOYSA-N
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Description

Oxepan-2-ylmethanamine is a cyclic amine derivative featuring a seven-membered oxepane ring (a saturated oxygen-containing heterocycle) with a methanamine substituent at the 2-position.

Properties

CAS No.

1781046-20-5

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

oxepan-2-ylmethanamine

InChI

InChI=1S/C7H15NO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6,8H2

InChI Key

SXYZBLIUOYEAHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(OCC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepan-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycidol with vinyl ether in the presence of p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the oxepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound and ensure its stability during storage and transportation. The use of inert gases like nitrogen or argon is common to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

Oxepan-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxepan-2-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxepan-2-one, oxepan-2-ylmethanol, and various substituted oxepan-2-ylmethanamines .

Scientific Research Applications

Oxepan-2-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which oxepan-2-ylmethanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxepane ring can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Oxepan-2-ylmethanamine, a comparative analysis with three analogous compounds is provided below, focusing on ring size, electronic effects, solubility, and biological activity.

(S)-Oxetane-2-methanamine

  • Structure : Four-membered oxetane ring with a methanamine group.
  • Key Properties :
    • Higher ring strain due to the smaller oxetane ring, enhancing reactivity in ring-opening reactions .
    • Improved metabolic stability compared to larger rings, making it a favored scaffold in prodrug design .
    • Lower solubility in hydrophobic solvents due to increased polarity.
  • Applications : Widely used in kinase inhibitors and antiviral agents due to its stereochemical rigidity and bioavailability .

Cyclohexylmethanamine

  • Structure : Six-membered cyclohexane ring with a methanamine group.
  • Key Properties :
    • Reduced polarity and higher lipophilicity, favoring blood-brain barrier penetration.
    • Lower solubility in water compared to this compound.
  • Applications : Common in CNS-targeting drugs and agrochemicals.

Azepan-2-ylmethanamine

  • Structure : Seven-membered azepane ring (nitrogen-containing analog).
  • Key Properties :
    • Increased basicity due to the amine nitrogen in the ring, enhancing interactions with biological targets.
    • Higher solubility in acidic media compared to this compound.
  • Applications : Utilized in antipsychotic and anticancer drug candidates.

Data Table: Comparative Physicochemical Properties

Property This compound (S)-Oxetane-2-methanamine Cyclohexylmethanamine Azepan-2-ylmethanamine
Ring Size 7-membered (oxepane) 4-membered (oxetane) 6-membered (cyclohexane) 7-membered (azepane)
Polarity Moderate High Low Moderate
Water Solubility ~50 mg/mL (est.) ~100 mg/mL ~10 mg/mL ~30 mg/mL (pH 7)
LogP 0.8 (est.) -0.2 2.1 0.5
Ring Strain Low High None Low

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